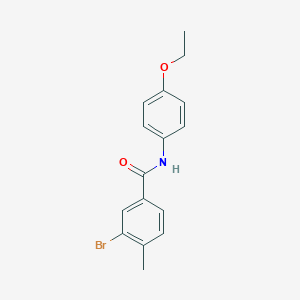![molecular formula C27H27N3O4 B505784 METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B505784.png)
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE is a complex organic compound with a molecular formula of C28H28N2O4 This compound is characterized by the presence of a piperazine ring, a biphenyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Coupling with Biphenyl-4-carbonyl Chloride: The next step involves the reaction of 4-acetylpiperazine with biphenyl-4-carbonyl chloride to form the corresponding amide. This reaction is typically performed in an inert solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid formed.
Esterification: The final step involves the esterification of the resulting amide with methyl 4-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE can be compared with other similar compounds, such as:
Methyl 4-(4-acetylpiperazin-1-yl)methylbenzoate: This compound lacks the biphenyl group, making it less complex and potentially less active in certain biological assays.
4-(4-Acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoic acid: This compound has a carboxylic acid group instead of the ester, which may affect its solubility and reactivity.
N-(4-(4-Acetylpiperazin-1-yl)phenyl)-4-(biphenyl-4-ylcarbonyl)amide: This compound has an amide group instead of the ester, which may influence its stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H27N3O4 |
|---|---|
Poids moléculaire |
457.5g/mol |
Nom IUPAC |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H27N3O4/c1-19(31)29-14-16-30(17-15-29)25-13-12-23(27(33)34-2)18-24(25)28-26(32)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-13,18H,14-17H2,1-2H3,(H,28,32) |
Clé InChI |
BJZDHBKAKKJXHA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(mesitylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B505702.png)
![2,4-dichloro-N-{4-[(mesitylamino)sulfonyl]phenyl}benzamide](/img/structure/B505703.png)
![2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B505704.png)
![2-chloro-N-{4-[(mesitylamino)sulfonyl]phenyl}benzamide](/img/structure/B505705.png)
![2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B505708.png)

![2-[(4-tert-butylphenoxy)acetyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B505710.png)


![5,7-Diethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione](/img/structure/B505718.png)
![2-(4-Isopropoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B505719.png)
![N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B505721.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B505722.png)
![4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B505724.png)
